![molecular formula C29H29N3O2 B2535212 (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1114834-23-9](/img/structure/B2535212.png)
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperazine rings are likely to be planar due to the presence of conjugated pi bonds, while the ethoxy and tolyl groups could add steric bulk . The exact three-dimensional structure would depend on the specific arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water, while the ethoxy group could potentially increase its solubility in organic solvents.Scientific Research Applications
Antibacterial Activity
The 1,2,4-triazole ring present in this compound contributes to its multidirectional biological activity. Researchers have explored its antibacterial potential, especially against Gram-negative bacterial pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and third-generation cephalosporin-resistant Enterobacteriaceae. Given the global spread of drug resistance, harnessing the optimum antibacterial potential of this scaffold is crucial .
Antimicrobial Agents
The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can aid in combating microbial resistance. By understanding the structure-activity relationship, scientists can fine-tune these compounds for enhanced efficacy and safety .
Antiproliferative Activity
While not directly related to antibacterial properties, it’s worth noting that similar heterocyclic cores have shown promise as antiproliferative agents against human cancer cell lines. Further investigations could explore whether this compound exhibits similar effects .
Imidazole Derivatives
Considering the presence of imidazole-like moieties, it’s worth exploring whether this compound shares any similarities with known imidazole-containing antimicrobial agents. Imidazole derivatives have been studied for their efficacy against various pathogens .
Quinolin-2-Ones and Phenanthridin-6 Derivatives
Given the quinoline moiety, researchers might investigate whether this compound shares any structural features with quinolin-2-ones or phenanthridin-6 derivatives. These classes of compounds have diverse biological activities and could provide insights into potential applications .
1,3,5-Triazines
Although not directly related to the 1,2,4-triazole ring, the synthesis of 2,4,6-trisubstituted 1,3,5-triazines could be an interesting avenue. These compounds have been prepared and evaluated for various properties, including antimicrobial activity .
Mechanism of Action
Safety and Hazards
Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk.
Future Directions
properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-3-34-28-20-27(22-11-9-21(2)10-12-22)30-26-14-13-23(19-25(26)28)29(33)32-17-15-31(16-18-32)24-7-5-4-6-8-24/h4-14,19-20H,3,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFSZWGLCLMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-phenylpiperazin-1-yl)methanone |
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